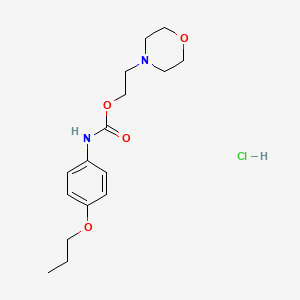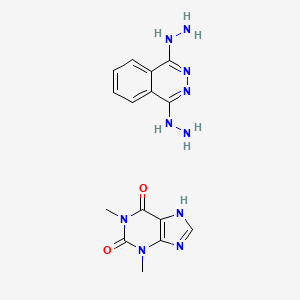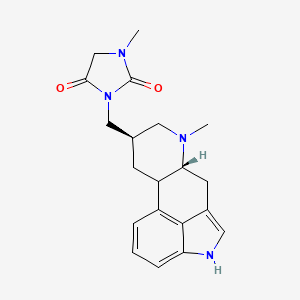
1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione is a complex organic compound with significant applications in various scientific fields
Métodos De Preparación
The synthesis of 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione involves multiple steps, including the formation of the imidazolidinedione ring and the attachment of the ergoline derivative. The reaction conditions typically require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency.
Análisis De Reacciones Químicas
1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has potential therapeutic applications due to its interaction with specific molecular targets. Industrially, it may be used in the development of new materials or as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione can be compared with other similar compounds, such as other ergoline derivatives or imidazolidinedione-based molecules. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include ergoline, lysergic acid, and other imidazolidinedione derivatives.
Propiedades
Número CAS |
160730-49-4 |
|---|---|
Fórmula molecular |
C20H24N4O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N4O2/c1-22-9-12(10-24-18(25)11-23(2)20(24)26)6-15-14-4-3-5-16-19(14)13(8-21-16)7-17(15)22/h3-5,8,12,15,17,21H,6-7,9-11H2,1-2H3/t12-,15?,17-/m1/s1 |
Clave InChI |
CLYWNILBIPPRSL-XURPUJGUSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C(=O)CN(C5=O)C |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C(=O)CN(C5=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
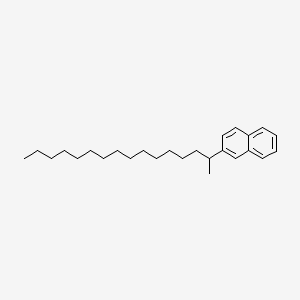
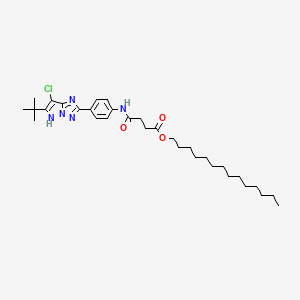
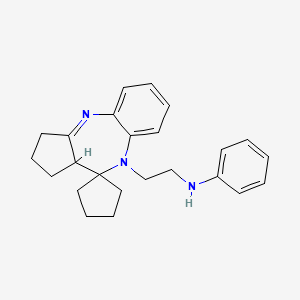
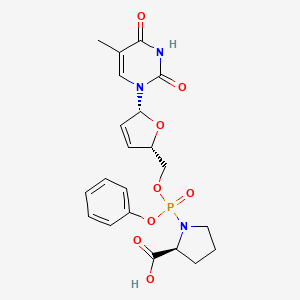


![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
